4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: is a heterocyclic compound with an indole-based structure. Let’s break down its name:
4-Amino: Indicates the presence of an amino group (NH₂) at the 4-position.
1-(3,5-difluorophenyl): Refers to a phenyl ring with two fluorine atoms at positions 3 and 5.
7-methyl: Indicates a methyl group (CH₃) at the 7-position.
Pyrazolo[3,4-B]quinolin-5-one: Describes the fused pyrazoloquinoline ring system.
Preparation Methods
The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of an appropriate 2-aminobenzaldehyde with a 2-aminobenzoyl chloride, followed by cyclization to form the pyrazoloquinoline ring. Reaction conditions typically involve refluxing in a suitable solvent (e.g., acetic acid or DMF) with a base (such as triethylamine).
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction, and Lewis acids (e.g., AlCl₃) for cyclization.
Major Products: These depend on reaction conditions and substituents. For example, reduction may yield the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antiviral, anticancer).
Medicine: May have therapeutic applications (e.g., kinase inhibitors).
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains context-dependent. it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 4-aminoindole and 5-fluoroindole.
Uniqueness: Its specific substitution pattern and fused ring system set it apart.
Remember, this compound’s potential lies in its diverse applications across various scientific domains
Properties
Molecular Formula |
C17H14F2N4O |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
4-amino-1-(3,5-difluorophenyl)-7-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H14F2N4O/c1-8-2-13-15(14(24)3-8)16(20)12-7-21-23(17(12)22-13)11-5-9(18)4-10(19)6-11/h4-8H,2-3H2,1H3,(H2,20,22) |
InChI Key |
SHWQTQDNCRDQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC(=C4)F)F)N |
Origin of Product |
United States |
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